molecular formula C8H11BrS B13588254 2-(1-Bromopropan-2-yl)-5-methylthiophene

2-(1-Bromopropan-2-yl)-5-methylthiophene

Cat. No.: B13588254
M. Wt: 219.14 g/mol
InChI Key: BXNBDUMBUNOTCX-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-5-methylthiophene is an organic compound that belongs to the class of brominated thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-5-methylthiophene typically involves the bromination of 5-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-methylthiophene in a suitable solvent like dichloromethane.
  • Add NBS and AIBN to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring can ensure consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield various substituted thiophenes.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the corresponding hydrocarbon.

Scientific Research Applications

2-(1-Bromopropan-2-yl)-5-methylthiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)-5-methylthiophene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-1-phenylpropane: Similar in structure but contains a phenyl group instead of a thiophene ring.

    2-(1-Bromopropan-2-yl)benzene: Contains a benzene ring instead of a thiophene ring.

    1-Bromo-2-phenylpropane: Similar brominated compound with a phenyl group.

Uniqueness: 2-(1-Bromopropan-2-yl)-5-methylthiophene is unique due to the presence of both a bromine atom and a thiophene ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-5-methylthiophene

InChI

InChI=1S/C8H11BrS/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,5H2,1-2H3

InChI Key

BXNBDUMBUNOTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)CBr

Origin of Product

United States

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